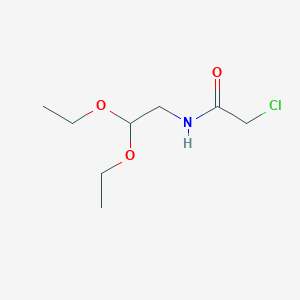

2-Chloro-N-(2,2-diethoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(2,2-diethoxyethyl)acetamide is an organic compound with the molecular formula C8H16ClNO3 It is a derivative of acetamide, characterized by the presence of a chloro group and a diethoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-diethoxyethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,2-diethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCH2COCl+NH2CH2CH(OEt)2→ClCH2CONHCH2CH(OEt)2+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-diethoxyethyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Formation of substituted acetamides.

Hydrolysis: Formation of chloroacetic acid and 2,2-diethoxyethylamine.

Oxidation and Reduction: Formation of corresponding oxides or amines.

Scientific Research Applications

2-Chloro-N-(2,2-diethoxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-diethoxyethyl)acetamide involves its interaction with nucleophiles due to the presence of the electrophilic chloro group. This makes it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.

Comparison with Similar Compounds

Similar Compounds

2-Chloroacetamide: A simpler analogue with similar reactivity but lacking the diethoxyethyl group.

N-(2,6-Dimethylphenyl)chloroacetamide: A compound with a different substituent on the nitrogen atom, used in pharmaceuticals.

2-Chloro-N,N-dicyclohexylacetamide: Another analogue with different substituents, used in various chemical applications.

Uniqueness

2-Chloro-N-(2,2-diethoxyethyl)acetamide is unique due to the presence of the diethoxyethyl group, which imparts different chemical properties and reactivity compared to its simpler analogues

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-(2,2-diethoxyethyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via C-amidoalkylation using Lewis or Brønsted acid catalysts (e.g., FeCl₃, AlCl₃, or H₂SO₄) to facilitate the reaction between chloroacetamide derivatives and diethoxyethyl precursors. Key parameters include solvent polarity (e.g., toluene or DMF), temperature (80–120°C), and reaction time (4–24 hours). Optimization can be achieved through Design of Experiments (DoE) to balance yield and purity .

- Data Contradictions : Some studies report lower yields (<40%) under ambient conditions, while others achieve >70% yields using continuous flow reactors for improved heat and mass transfer .

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) confirm the amide group .

- NMR : Distinct signals for diethoxyethyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and chloroacetamide protons (δ 4.2–4.3 ppm for CH₂Cl) .

- Elemental Analysis : Validates stoichiometry (e.g., C: 39.91%, Cl: 42.84% for related derivatives) .

Q. What safety precautions are recommended for handling this compound?

- Guidelines : Assume hazards similar to aromatic nitro/chloro compounds: use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Toxicity data are limited, but related chloroacetamides show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .

Advanced Research Questions

Q. How does the diethoxyethyl group influence the compound’s reactivity in heterocyclic synthesis?

- Mechanistic Insight : The diethoxyethyl moiety acts as a stabilizing group for intermediates in cyclization reactions (e.g., forming piperazines or oxazolidines). The ethoxy groups enhance solubility in polar solvents, facilitating nucleophilic substitution at the chloroacetamide site .

- Case Study : In the synthesis of macrocyclic ligands, this group enables regioselective ring closure under mild acidic conditions (pH 4–5) .

Q. What computational methods are used to predict the compound’s bioactivity or binding affinity?

- Approach : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., bacterial enzymes or cancer receptors). QSAR studies correlate electronic parameters (HOMO-LUMO gaps) with observed antibacterial activity .

- Limitations : Discrepancies arise between in silico predictions and experimental IC₅₀ values due to solvent effects unaccounted for in simulations .

Q. How can contradictory data on the compound’s antibacterial efficacy be resolved?

- Case Example : While Cordeiro et al. (2020) reported significant activity against K. pneumoniae, other studies noted weak inhibition (>100 µg/mL). Resolution involves standardizing assay conditions (e.g., Mueller-Hinton agar vs. broth microdilution) and verifying compound purity via HPLC .

Q. What strategies improve the compound’s stability in aqueous solutions?

- Stabilization Methods :

- pH Control : Maintain pH 6–7 to prevent hydrolysis of the chloroacetamide group.

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to reduce water activity.

- Lyophilization : Store as a lyophilized powder at –20°C to extend shelf life .

Q. Methodological Challenges and Solutions

Q. Why do yields vary in scaled-up syntheses, and how can this be mitigated?

- Root Cause : Heat transfer inefficiencies in batch reactors lead to side reactions (e.g., diethoxyethyl group decomposition).

- Solution : Transition to continuous flow systems with precise temperature control (±2°C) and in-line NMR monitoring to track intermediate formation .

Q. How to differentiate byproducts during synthesis?

- Byproduct Identification : Common byproducts include dechlorinated acetamides or ethoxy-cleaved derivatives. Use LC-MS/MS (Q-TOF) with fragmentation patterns (e.g., m/z 183 for chloroacetamide fragments) .

Q. Comparative Analysis with Analogues

Q. How does this compound compare to 2-Chloro-N-(2-phenylethyl)acetamide in reactivity?

- Reactivity Trends : The diethoxyethyl group increases steric hindrance, reducing nucleophilic attack rates compared to the phenyl analogue. However, it enhances solubility, enabling reactions in aqueous-organic biphasic systems .

Properties

CAS No. |

55879-71-5 |

|---|---|

Molecular Formula |

C8H16ClNO3 |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

2-chloro-N-(2,2-diethoxyethyl)acetamide |

InChI |

InChI=1S/C8H16ClNO3/c1-3-12-8(13-4-2)6-10-7(11)5-9/h8H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

PDFYDALWSHJVAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNC(=O)CCl)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.